4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C13H10FN3O3S and its molecular weight is 307.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with boric acid ester intermediates with benzene rings
Mode of Action
It is suggested that it may interact with its targets through a multi-step substitution reaction . The interaction with its targets and any resulting changes are subject to ongoing research.
Biochemical Pathways
Compounds with similar structures have been found to play a role in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions
Pharmacokinetics
In-silico analysis of a similar compound revealed a cautionary pharmacokinetic profile with good drug-likeness and gastrointestinal absorption . Further pharmacokinetic studies are required to understand the bioavailability of this compound.
Result of Action
Similar compounds have been found to be effective against cancer as they can inhibit important molecular targets implicated in cancer proliferation and induce autophagy and ferroptosis . They also play a role in treating diabetes type II .
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S/c1-8-4-5-9(7-10(8)14)17-12-11(3-2-6-15-12)21(19,20)16-13(17)18/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRHWXELPWKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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